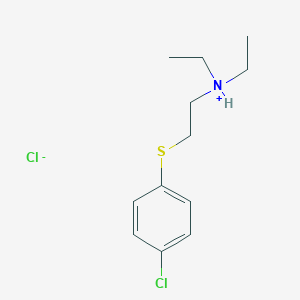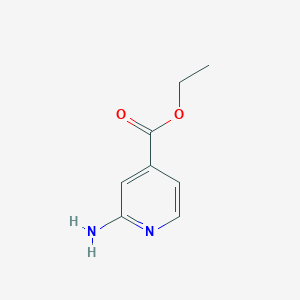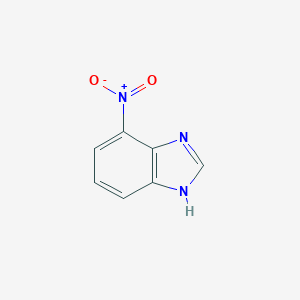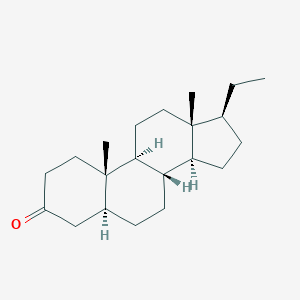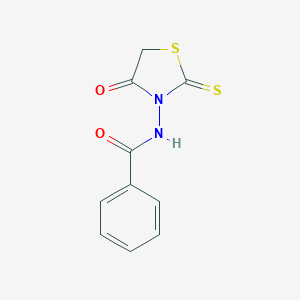
N-(4-オキソ-2-チオキソ-チアゾリジン-3-イル)-ベンズアミド
概要
説明
N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide is a heterocyclic compound that contains a thiazolidine ring fused with a benzamide group
科学的研究の応用
N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating bacterial infections and cancer.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide typically involves the reaction of thiosemicarbazide with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the thiazolidine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides and thiazolidines.
作用機序
The mechanism of action of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-acetamide
- N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide
- 3-(4-Chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one
Uniqueness
N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide stands out due to its unique combination of a thiazolidine ring and a benzamide group. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its significance in scientific research.
特性
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S2/c13-8-6-16-10(15)12(8)11-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUROHQISFWQEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333104 | |
| Record name | N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13097-06-8 | |
| Record name | N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of the benzoyl group on the biological activity of aminorhodanine derivatives?
A1: Research indicates that the introduction of a benzoyl group to the aminorhodanine structure significantly diminishes its biological activity. Specifically, N-Benzoylaminorhodanine [, ] exhibited a loss of both insecticidal and antifungal activities compared to aminorhodanine. This suggests that the free amino group at the N-3 position of aminorhodanine plays a crucial role in its biological activity, and modifications at this position can drastically alter its effects. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


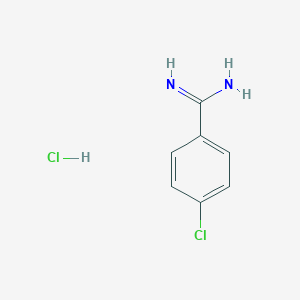
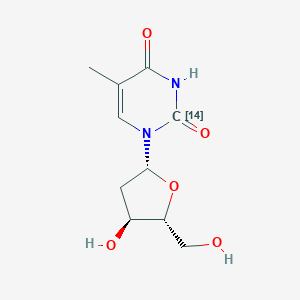
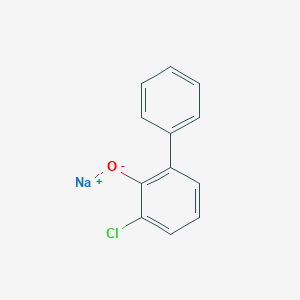
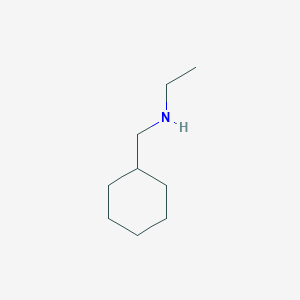
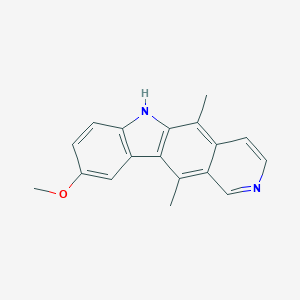
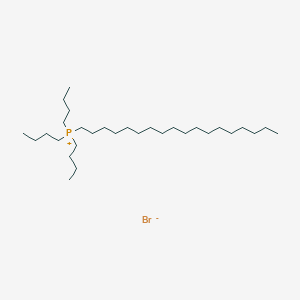
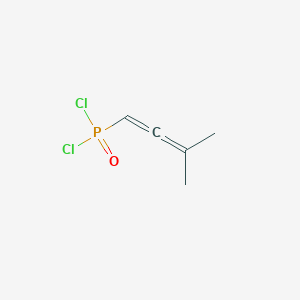
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
